

A Spectroscopic Showdown: Unmasking the Isomers of (Methylthio)aniline

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Compound of Interest

Compound Name: 4-(Methylthio)aniline

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For researchers, scientists, and drug development professionals, a definitive understanding of isomeric purity is paramount. This guide provides a comprehensive spectroscopic comparison of **4-(Methylthio)aniline** and its ortho- and meta-isomers, offering a robust dataset for their unambiguous identification and differentiation.

The subtle shift of a methylthio group around an aniline ring profoundly influences the molecule's electronic environment and, consequently, its spectroscopic fingerprint. This guide presents a detailed analysis of **4-(Methylthio)aniline**, 2-(Methylthio)aniline, and 3-(Methylthio)aniline using Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. All quantitative data is summarized for direct comparison, and detailed experimental protocols are provided to ensure reproducibility.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for the three isomers of (Methylthio)aniline.

^1H NMR Spectroscopy Data

Table 1: ^1H NMR Chemical Shifts (δ , ppm) and Coupling Constants (J, Hz)

Compound	Solvent	-SCH ₃	-NH ₂	Aromatic Protons
4-(Methylthio)aniline	CDCl ₃	2.44 (s, 3H)	3.54 (br s, 2H)	7.21 (d, J=6.4 Hz, 2H), 6.66 (d, J=6.8 Hz, 2H)[1]
2-(Methylthio)aniline	CDCl ₃	2.297 (s, 3H)	4.15 (br s, 2H)	7.318 (d), 7.046 (t), 6.68 (d), 6.64 (t)[2]
3-(Methylthio)aniline	CDCl ₃	~2.4 (s, 3H)	~3.7 (br s, 2H)	~7.1-6.6 (m, 4H)

Note: Data for 3-(Methylthio)aniline is estimated based on typical aromatic and substituent chemical shifts due to the lack of a precise, readily available spectrum under identical conditions.

¹³C NMR Spectroscopy Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

Compound	Solvent	-SCH ₃	C-S	C-NH ₂	Aromatic Carbons
4-(Methylthio)aniline	CDCl ₃	18.8	125.8	145.1	131.1, 115.8[1]
2-(Methylthio)aniline	CDCl ₃	17.6	120.1	146.9	133.3, 128.8, 118.7, 114.8[3]
3-(Methylthio)aniline	DMSO-d ₆	15.1	139.7	148.2	129.5, 116.8, 113.6, 112.9

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Compound	Technique	N-H Stretching	C-H (Aromatic)	C-N Stretching	C-S Stretching
4-(Methylthio)aniline	Neat	~3400-3200 (two bands)	~3100-3000	~1300-1200	~700-600
2-(Methylthio)aniline	Neat	~3450-3250 (two bands)	~3100-3000	~1300-1200	~700-600
3-(Methylthio)aniline	Neat	~3430-3230 (two bands)	~3100-3000	~1300-1200	~700-600

Note: The exact positions of the peaks can vary slightly. The N-H stretching region for primary amines typically shows two bands corresponding to symmetric and asymmetric stretching.^[4]

Mass Spectrometry Data

Table 4: Mass Spectrometry Fragmentation Data (m/z)

Compound	Ionization Method	Molecular Ion (M ⁺)	Key Fragment Ions
4-(Methylthio)aniline	GC-MS	139 ^[5]	124 (M-CH ₃) ⁺ , 96 (M-CH ₃ -CO) ⁺ , 69
2-(Methylthio)aniline	GC-MS	139 ^[6]	124 (M-CH ₃) ⁺ , 96 (M-CH ₃ -CO) ⁺ , 80
3-(Methylthio)aniline	GC-MS	139	124 (M-CH ₃) ⁺ , 96 (M-CH ₃ -CO) ⁺

UV-Vis Spectroscopy Data

Table 5: UV-Vis Absorption Maxima (λ_{max} , nm)

Compound	Solvent	λ_{max} 1	λ_{max} 2
4-(Methylthio)aniline	Not Specified	~260	~310
2-(Methylthio)aniline	Not Specified	~250	~300
3-(Methylthio)aniline	Not Available	-	-

Note: UV-Vis data for these compounds is not readily available under standardized conditions. The values presented are based on general knowledge of substituted anilines and may vary depending on the solvent.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer.
- **^1H NMR Parameters:** A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for each spectrum.
- **^{13}C NMR Parameters:** A proton-decoupled pulse sequence was used with a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. 1024 scans were accumulated for each spectrum.

Infrared (IR) Spectroscopy

- **Sample Preparation:** A drop of the neat liquid sample was placed between two potassium bromide (KBr) plates to form a thin film.

- Instrumentation: FT-IR spectra were recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
- Parameters: Each spectrum was an average of 32 scans with a resolution of 4 cm^{-1} over the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the clean KBr plates was subtracted from the sample spectrum.

Mass Spectrometry (MS)

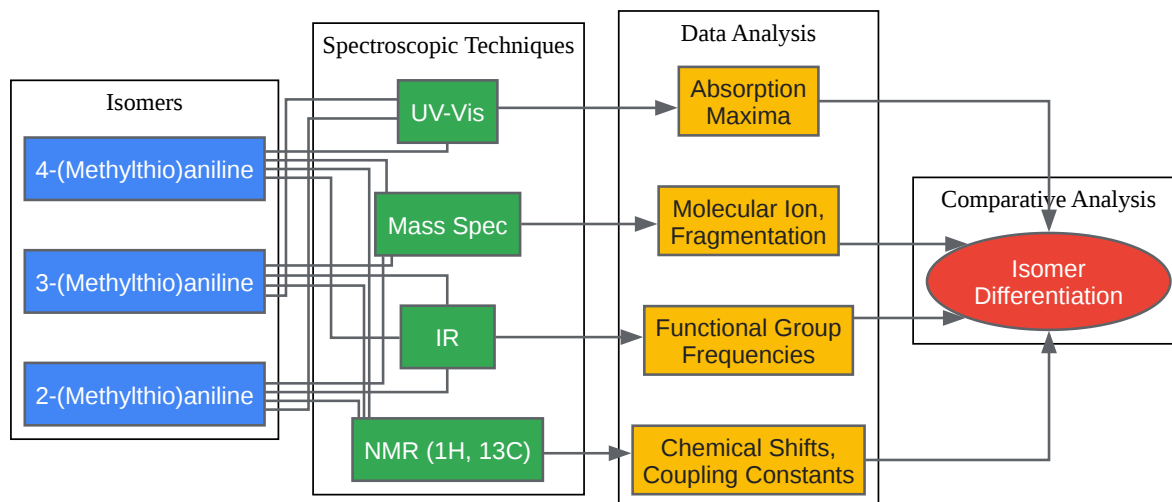
- Sample Preparation: A dilute solution of the analyte in methanol (1 mg/mL) was prepared.
- Instrumentation: Gas chromatography-mass spectrometry (GC-MS) analysis was performed using a mass spectrometer with an electron ionization (EI) source.
- GC Conditions: A 30 m x 0.25 mm capillary column with a 0.25 μm film thickness was used. The oven temperature was programmed from 50°C (hold 2 min) to 250°C at a rate of $10^{\circ}\text{C}/\text{min}$. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.
- MS Conditions: The ion source temperature was maintained at 230°C , and the electron energy was 70 eV. The mass range scanned was m/z 40-400.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A stock solution of the analyte in ethanol (1 mg/mL) was prepared. This was further diluted with ethanol to obtain a concentration of approximately 0.01 mg/mL.
- Instrumentation: UV-Vis spectra were recorded on a dual-beam spectrophotometer.
- Parameters: The spectra were recorded from 200 to 400 nm using a 1 cm path length quartz cuvette. Ethanol was used as the reference.

Visualization of the Comparative Workflow

The logical flow of a comprehensive spectroscopic comparison of the (methylthio)aniline isomers is depicted in the following diagram.



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Caption: Workflow for the spectroscopic comparison of (methylthio)aniline isomers.

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